
1,2,3,4-Tetramethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro- or halogen-substituted phenanthrene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetramethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and metabolic activation.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative of phenanthrene.
Uniqueness: 1,2,3,4-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other phenanthrene derivatives.
Propriétés
Numéro CAS |
4466-77-7 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,2,3,4-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3 |
Clé InChI |
OGWJPJREDQYLQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
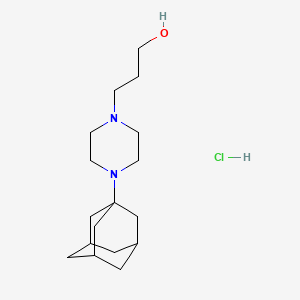
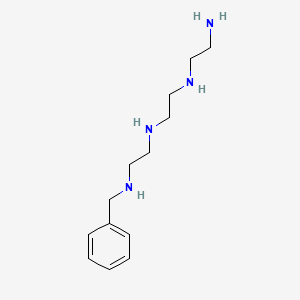
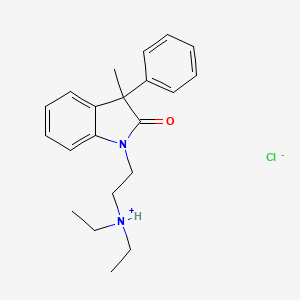

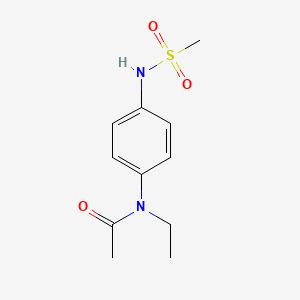
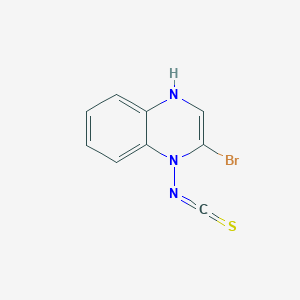
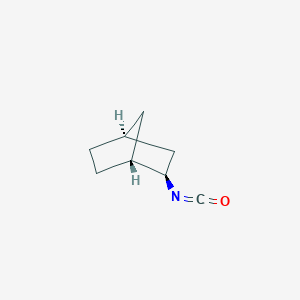
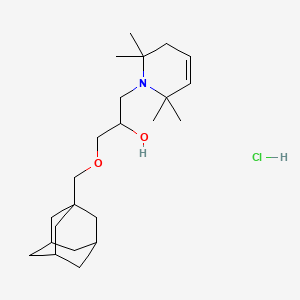
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
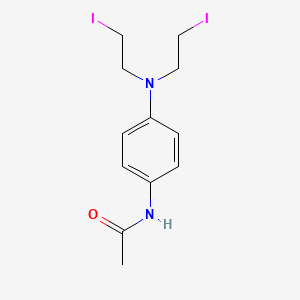
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
